![molecular formula C18H17BrN2O3S B2474034 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865544-31-6](/img/structure/B2474034.png)
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a chemical compound with potential applications in scientific research. This compound is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of 6-bromobenzo[d]thiazol-2(3H)-one-derived 1,2,3-triazole derivatives. These compounds were evaluated for their cytotoxic activity against human cancer cell lines (MCF-7 and HeLa). Remarkably, they exhibited good cytotoxicity, comparable to the standard drug Cisplatin .
Antibacterial Properties
In addition to its anticancer potential, this compound also demonstrates antibacterial activity. The same 1,2,3-triazole derivatives were tested against different bacterial strains. Many of these compounds displayed moderate to good antibacterial activity, comparable to the positive control drug Streptomycin .
Insecticidal Potential
Another intriguing application lies in its use as a pesticidal agent. Researchers have explored the utility of related compounds in pest control. While specific studies on this exact compound are limited, its structural features suggest potential insecticidal properties .
Palaeoenvironmental Research
Geochemical logging, which records elemental content along drilling cores, plays a crucial role in scientific research. Although not directly related to this compound, understanding geochemical processes aids in palaeoenvironmental studies. Such logs provide valuable information for reconstructing ancient environments and climate changes .
Chemical Synthesis and Heterocyclic Chemistry
The compound’s unique structure, containing both benzothiazole and 1,2,3-triazole moieties, contributes to the field of heterocyclic chemistry. Researchers continue to explore novel chemotherapeutics that selectively target specific cellular processes without significant side effects. This compound’s scaffold offers potential for further drug development .
Photovoltaic Materials
While not extensively studied, the benzothiazole core in this compound has relevance in photovoltaic materials. Researchers investigate organic small molecules for their potential in enhancing the efficiency and stability of perovskite solar cells. The compound’s properties may contribute to this field .
properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-4-21-14-8-5-11(19)9-16(14)25-18(21)20-17(22)13-7-6-12(23-2)10-15(13)24-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGPSVYJOXMWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.